![molecular formula C24H26N2O5S B2508787 butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251568-32-7](/img/structure/B2508787.png)
butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the benzothiazin core and the butyl benzoate moiety are present in the compounds discussed. These structural elements are often associated with biological activity, as seen in the synthesis of anti-juvenile hormone agents and compounds with analgesic properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate involved the preparation of a compound with a benzoate moiety, which is a crucial step similar to what would be expected in the synthesis of this compound . Additionally, the synthesis of butyl and glycosyl carbodithioates from enaminone derivatives suggests a possible route for introducing the butyl group into the benzothiazin core .
Molecular Structure Analysis
The molecular structure of compounds with benzothiazin cores is characterized by the presence of a heterocyclic system containing sulfur and nitrogen atoms, which can significantly influence the electronic distribution and, consequently, the reactivity of the molecule. X-ray crystallography has been used to elucidate the structures of related compounds, providing detailed insights into their three-dimensional conformations . This technique would be essential for confirming the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving benzothiazin derivatives can be quite diverse, depending on the substituents present on the core structure. For example, the reactivity of the carbodithioate group in the presence of carbon disulfide and subsequent alkylation with n-butyl bromide indicates a pathway for modifying the benzothiazin ring system . The presence of a pyrrolidinylcarbonyl group in the compound of interest suggests that similar alkylation reactions could be used to introduce this moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazin derivatives are influenced by their molecular structure. The presence of polar functional groups such as the dioxido and pyrrolidinylcarbonyl groups would affect the solubility, melting point, and stability of the compound. The benzoate moiety, as seen in related compounds, contributes to the lipophilicity of the molecule, which is an important factor in determining its pharmacokinetic properties . The analgesic and blood pressure-lowering effects of similar compounds suggest that the compound of interest may also exhibit significant pharmacological activity .
Scientific Research Applications
1. Potential in Treating Neurological Conditions
One notable application of compounds structurally related to butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is in the treatment of neurological conditions. For instance, a study focused on the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of known antiepileptic drugs and have shown promise in preclinical seizure models (Kamiński et al., 2015).
2. Antimicrobial Activities
Compounds with similar structural characteristics have also demonstrated antimicrobial activities. Research involving synthetic butenolides and their pyrrolone derivatives, for example, showed significant antibacterial and antifungal activities. This suggests potential therapeutic applications in treating microbial diseases (Husain et al., 2010).
3. Application in Synthesis and Chemical Reactions
These compounds play a crucial role in the synthesis of various chemical structures. For instance, research involving the synthesis of heterocycles like pyridine derivatives, which possess diverse biological activities, indicates the importance of such compounds in developing pharmaceutical agents. These heterocycles have been reported as COX-2 inhibitors and cardiotonic agents (Ashok et al., 2006).
4. Potential in Cancer Research
The structure of this compound suggests potential application in cancer research. Similar structures have been involved in the development of compounds with antitumor properties, indicating a possible role in cancer treatment and research.
5. Electrochemical Applications
Electrochemical polymerization of compounds with similar structures has been studied, suggesting applications in material science. For example, research on electropolymerization of N-(4' -carboxyphenyl)-2,5-di(2" -thienyl)pyrrole shows potential in developing polymer films with high stability and electrocatalytic activity (Lengkeek et al., 2010).
properties
IUPAC Name |
butyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-2-3-16-31-24(28)18-10-12-19(13-11-18)26-17-22(23(27)25-14-6-7-15-25)32(29,30)21-9-5-4-8-20(21)26/h4-5,8-13,17H,2-3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSAGFAKSVMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

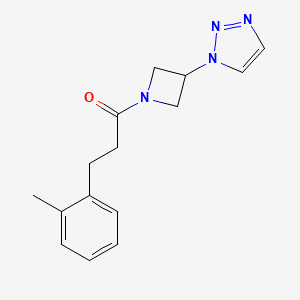
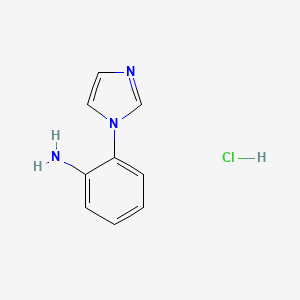
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
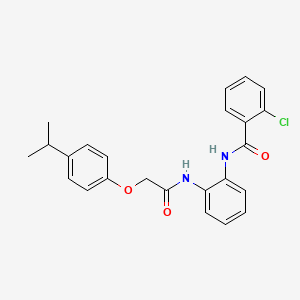
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)
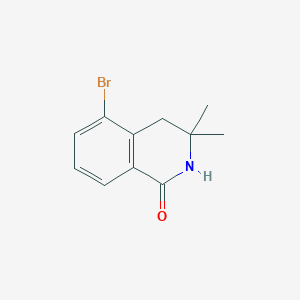
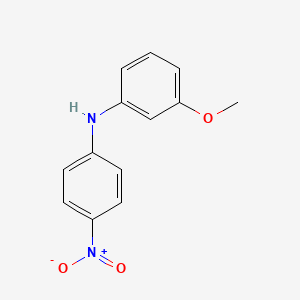
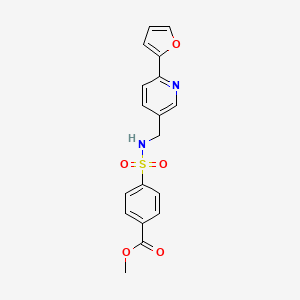
![tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2508725.png)
![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)
